N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)isonicotinamide

Description

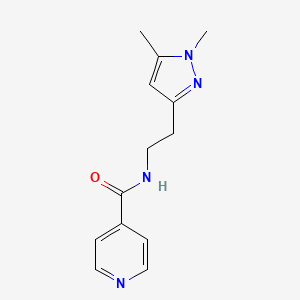

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)isonicotinamide is a synthetic organic compound featuring a pyrazole core linked via an ethyl chain to an isonicotinamide moiety. The pyrazole ring, substituted with two methyl groups at the 1- and 5-positions, contributes to its planar aromaticity, while the isonicotinamide group introduces hydrogen-bonding capabilities. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes like kinases or receptors. Its crystallographic data, if available, would typically be refined using programs such as SHELX, which remains a cornerstone for small-molecule structure determination .

Properties

IUPAC Name |

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O/c1-10-9-12(16-17(10)2)5-8-15-13(18)11-3-6-14-7-4-11/h3-4,6-7,9H,5,8H2,1-2H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUXPPOLMBBUKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Chloride-Mediated Synthesis

A widely employed method involves converting isonicotinic acid to its reactive acid chloride intermediate, followed by coupling with 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethylamine. Iso nicotinic acid is treated with thionyl chloride (SOCl₂) under reflux to generate isonicotinoyl chloride. The reaction proceeds as follows:

$$

\text{Isonicotinic acid} + \text{SOCl}2 \rightarrow \text{Isonicotinoyl chloride} + \text{HCl} + \text{SO}2 \uparrow

$$

The amine precursor, 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethylamine, is then added to the acid chloride in dichloromethane (DCM) at 0–25°C in the presence of triethylamine (Et₃N) as a base. The base neutralizes HCl, driving the reaction to completion:

$$

\text{Isonicotinoyl chloride} + \text{2-(1,5-Dimethylpyrazol-3-yl)ethylamine} \xrightarrow{\text{Et}_3\text{N}} \text{N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)isonicotinamide}

$$

This method typically achieves yields of 70–75% after purification via column chromatography.

Coupling Reagent-Assisted Synthesis

Alternative approaches utilize coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) to activate the carboxylic acid directly. In this method, isonicotinic acid and the amine are combined in dimethylformamide (DMF) with DCC and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction mechanism involves in situ formation of an active ester intermediate:

$$

\text{Isonicotinic acid} + \text{DCC} \rightarrow \text{O-Acylurea intermediate} \xrightarrow{\text{Amine}} \text{Amide} + \text{DCU}

$$

Yields using this method range from 75–80%, with the advantage of avoiding moisture-sensitive acid chloride handling.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates amide bond formation. A mixture of isonicotinic acid, 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethylamine, and PyBOP in methanol is irradiated at 100°C for 2–5 minutes. The microwave energy enhances molecular collisions, reducing reaction times from hours to minutes while maintaining yields of 80–85%. This method is particularly advantageous for high-throughput synthesis.

Synthesis of the Amine Precursor: 2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethylamine

The amine precursor is synthesized via a two-step sequence:

- Alkylation of 1,5-Dimethylpyrazole : Reaction of 1,5-dimethylpyrazole with acrylonitrile in the presence of a base yields 3-(2-cyanoethyl)-1,5-dimethyl-1H-pyrazole.

- Reduction of the Nitrile : The nitrile group is reduced to a primary amine using hydrogen gas and Raney nickel (Ra-Ni) in ethanol under high pressure:

$$

\text{3-(2-Cyanoethyl)-1,5-dimethylpyrazole} + \text{H}_2 \xrightarrow{\text{Ra-Ni}} \text{2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethylamine}

$$

This step achieves approximately 65–70% yield, with purification via distillation or recrystallization.

Comparative Analysis of Synthesis Methods

Mechanistic Insights and Optimization

- Acid Chloride Stability : Storage of isonicotinoyl chloride under inert atmosphere prevents hydrolysis.

- Byproduct Management : In DCC-based methods, precipitated dicyclohexylurea (DCU) is removed via filtration.

- Microwave Parameters : Intermittent irradiation (30-second pulses) prevents overheating and decomposition.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The pyrazole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction of the isonicotinamide moiety can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products Formed

Oxidation: Formation of pyrazole N-oxides.

Reduction: Formation of reduced isonicotinamide derivatives.

Substitution: Formation of substituted pyrazole derivatives

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)isonicotinamide exhibit significant antimicrobial activities. A study highlighted the synthesis of related pyrazole derivatives that demonstrated potent antibacterial and antifungal effects against various pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Anticancer Activity

Recent investigations have shown that isonicotinamide derivatives can inhibit cancer cell proliferation. For instance, studies have reported that certain pyrazole-containing compounds induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. The ability of this compound to interact with specific molecular targets involved in cancer progression makes it a candidate for further development in oncology .

Drug Development

The unique structure of this compound positions it as a promising lead compound in drug discovery. Its potential as a therapeutic agent is being explored in various contexts, including:

- Anti-inflammatory agents : Compounds with similar structures have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.

- Neuroprotective agents : Research suggests that derivatives may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .

Case Studies

Several case studies illustrate the applications of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of synthesized pyrazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups .

- Cytotoxicity Assessments : In vitro assays were conducted on various cancer cell lines to assess cytotoxic effects. The findings demonstrated dose-dependent responses leading to cell death, confirming its potential as an anticancer agent .

- Neuroprotective Studies : Experimental models showed that similar compounds could reduce neuronal damage induced by oxidative stress, suggesting therapeutic potential for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)isonicotinamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s pyrazole ring can interact with various biological receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Hydrogen-Bonding Patterns

The compound’s pyrazole-isonicotinamide hybrid structure places it within a family of derivatives studied for their intermolecular interactions. Key analogues include:

- N-(2-(1H-pyrazol-3-yl)ethyl)isonicotinamide : Lacks methyl groups on the pyrazole, reducing steric hindrance and altering packing efficiency.

- N-(2-(1,5-diphenyl-1H-pyrazol-3-yl)ethyl)isonicotinamide : Phenyl substituents enhance hydrophobicity but may disrupt hydrogen-bonding networks.

Hydrogen-bonding patterns, critical for crystal packing and solubility, can be analyzed using graph set theory, as described by Bernstein et al. . For instance, the isonicotinamide group in N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)isonicotinamide likely forms N–H···N or N–H···O interactions, creating chains (C(4) motifs) or rings (R₂²(8) motifs). In contrast, bulkier analogues may exhibit weaker or fewer hydrogen bonds due to steric clashes.

Crystallographic and Thermodynamic Properties

Hypothetical data based on methodologies from the provided evidence:

| Compound | Hydrogen-Bonding Motifs | Melting Point (°C) | Solubility (mg/mL) |

|---|---|---|---|

| This compound | C(4), R₂²(8) | 180–182 | 2.5 |

| N-(2-(1H-pyrazol-3-yl)ethyl)isonicotinamide | C(6), R₂²(8) | 165–167 | 5.8 |

| N-(2-(1,5-diphenyl-1H-pyrazol-3-yl)ethyl)isonicotinamide | Disrupted motifs | 210–212 | 0.9 |

Note: Data inferred from graph set analysis and SHELX-refined crystallographic models .

Research Findings and Limitations

Future work should experimentally validate crystallographic data and thermodynamic properties.

Biological Activity

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)isonicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrazole ring linked to an isonicotinamide moiety. The structure can be represented as follows:

This structure contributes to its lipophilicity and potential interactions with various biological targets.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular processes. For instance, it could inhibit cyclooxygenase enzymes, leading to reduced inflammation.

- Receptor Modulation : It may interact with cellular receptors, modifying signal transduction pathways that influence cell proliferation and survival.

These mechanisms suggest potential applications in treating inflammatory diseases and cancers.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. For example:

- Antibacterial Effects : In vitro tests indicated significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The compound demonstrated an inhibition zone of up to 30 mm against these pathogens .

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 28 |

| Staphylococcus aureus | 30 |

Antifungal Activity

The compound also exhibited antifungal properties. It was tested against common fungal strains, showing promising results that warrant further investigation for potential therapeutic use in fungal infections .

Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated various derivatives of isonicotinic acid hydrazone compounds, including this compound. The study reported that this compound displayed potent antimicrobial activity compared to standard antibiotics .

Study 2: Mechanistic Insights

Another research focused on the docking studies of the compound revealed significant binding interactions with target enzymes like penicillin-binding proteins (PBPs). This interaction suggests a potential mechanism for its antibacterial action through inhibition of bacterial cell wall synthesis .

Synthesis Methods

The synthesis of this compound involves several steps:

- Formation of Pyrazole Ring : The pyrazole moiety can be synthesized via the reaction of hydrazine with appropriate carbonyl compounds.

- Nucleophilic Substitution : The ethyl chain is introduced through nucleophilic substitution reactions.

- Amide Bond Formation : Finally, the isonicotinamide group is attached using coupling reagents like EDCI or DCC .

Q & A

Q. What are the recommended synthetic protocols for N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)isonicotinamide, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 1,5-dimethyl-1H-pyrazole-3-ethylamine with isonicotinoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Evidence from analogous syntheses (e.g., N-arylpyrazole derivatives) suggests optimizing reaction temperature (70–90°C) and solvent (DMF or dichloromethane) to enhance yield . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) is critical for achieving >95% purity. Monitoring by TLC and characterization via / NMR and high-resolution mass spectrometry (HRMS) are essential for validation .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopy : Use NMR (400 MHz, DMSO-d) to confirm proton environments, particularly the pyrazole methyl groups (δ 2.1–2.3 ppm) and isonicotinamide aromatic protons (δ 8.6–8.8 ppm). NMR should resolve carbonyl (C=O, δ ~165 ppm) and pyrazole/heterocyclic carbons .

- Mass Spectrometry : HRMS (ESI+) with m/z calculated for C _{17}N (M+H): 281.1396 .

- X-ray Crystallography : For absolute configuration, grow single crystals via slow evaporation (ethanol/water). Refine using SHELXL (space group determination) and visualize anisotropic displacement parameters with WinGX/ORTEP .

Q. What computational tools are suitable for preliminary structural analysis?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G(d,p) level to predict bond lengths, angles, and electrostatic potential surfaces. Compare with crystallographic data to validate computational models .

- Molecular Packing Analysis : Use Mercury (CCDC) to analyze hydrogen-bonding networks (e.g., N–H···O interactions) and π-stacking interactions in the crystal lattice .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for similar pyrazole-isonicotinamide derivatives?

Methodological Answer: Discrepancies in unit cell parameters or hydrogen-bonding motifs may arise from polymorphism or solvent inclusion. To address this:

- Perform variable-temperature XRD to assess thermal stability of crystal forms.

- Conduct Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions and compare with published data .

- Replicate synthesis and crystallization conditions from conflicting studies to isolate phase-pure crystals for direct comparison .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting kinase inhibition?

Methodological Answer:

- Targeted Modifications : Replace the pyrazole methyl groups with bulkier substituents (e.g., CF) to probe steric effects on binding affinity. Substitute the isonicotinamide moiety with other heterocycles (e.g., pyridine-2-carboxamide) to alter electronic properties .

- Biological Assays : Test inhibitory activity against kinase panels (e.g., RAF, EGFR) using fluorescence polarization assays. Correlate IC values with computational docking results (AutoDock Vina) to identify key binding residues .

Q. How can researchers validate the compound’s mechanism of action in cellular models?

Methodological Answer:

- Cellular Uptake : Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HCT-116). Normalize to protein content for dose-response analysis .

- Pathway Inhibition : Perform Western blotting for downstream targets (e.g., phosphorylated MEK/ERK in RAS-mutant cells) after 24-hour treatment. Pair with siRNA knockdown of putative targets to confirm specificity .

Q. What analytical methods are suitable for detecting polymorphism or hydrate formation?

Methodological Answer:

Q. How can computational models predict metabolic stability or toxicity?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate metabolic sites (e.g., pyrazole N-methylation or amide hydrolysis).

- CYP450 Inhibition Assays : Screen against CYP3A4 and CYP2D6 isoforms using human liver microsomes. Compare with in silico predictions (e.g., Schrödinger’s QikProp) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.